An In-depth Technical Guide to d10-BDCPP: Chemical Structure, Properties, and Analytical Applications
An In-depth Technical Guide to d10-BDCPP: Chemical Structure, Properties, and Analytical Applications
Introduction: Bis(1,3-dichloro-2-propyl) Phosphate-d10 (d10-BDCPP) is the deuterated analog of bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP). BDCPP is the primary and specific urinary metabolite of the high-production-volume organophosphate flame retardant, Tris(1,3-dichloro-2-propyl) phosphate (TDCPP).[1][2] Due to concerns over the potential carcinogenicity and endocrine-disrupting effects of TDCPP, accurate measurement of human exposure is critical.[3][4] d10-BDCPP serves as an essential analytical tool, functioning as a stable isotope-labeled internal standard for the precise quantification of BDCPP in biological matrices, most commonly urine, via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Its chemical behavior is nearly identical to the native BDCPP, ensuring reliable correction for matrix effects and variations during sample preparation and analysis.[1] This guide provides a comprehensive overview of d10-BDCPP's chemical structure, properties, and its application in experimental protocols for human biomonitoring.
Chemical Structure and Physicochemical Properties
d10-BDCPP is structurally identical to BDCPP, with the exception that ten hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical properties.
Caption: Chemical structure of Bis(1,3-dichloro-2-propyl) Phosphate-d10 (d10-BDCPP).
Data Presentation: Physicochemical Properties
The following table summarizes the key chemical and physical properties of d10-BDCPP.
| Property | Value | Reference(s) |
| CAS Number | 1477495-19-4 | [1][7] |
| Molecular Formula | C₆D₁₀HCl₄O₄P | [1][7] |
| Molecular Weight | ~330.0 g/mol (e.g., 329.985, 329.996) | [1] |
| Exact Mass | 327.9777 | [1] |
| IUPAC Name | bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate | [1] |
| Synonyms | Deuterated BDCPP | [8] |
| Physical Appearance | Off-white to pale yellow gel to waxy solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | Moisture sensitive | [1] |
| Commercial Purity | >95% (by HPLC) | [1] |
| Primary Application | Internal standard for BDCPP quantification | [3][5][9] |
Core Application and Logical Workflow
The primary role of d10-BDCPP is to ensure accuracy in human biomonitoring studies assessing exposure to the parent flame retardant, TDCPP. The logical workflow from environmental exposure to analytical measurement is depicted below.
Caption: Logical workflow from TDCPP exposure to biomonitoring using d10-BDCPP.
Experimental Protocols
d10-BDCPP is integral to methods for quantifying BDCPP in urine. The following protocol is a synthesized example based on published methodologies.[4][8][10]
Key Experiment: Quantification of BDCPP in Human Urine by LC-MS/MS
Objective: To accurately measure the concentration of the TDCPP metabolite, BDCPP, in human urine samples.
Methodology Workflow:
Caption: Experimental workflow for BDCPP quantification in urine using d10-BDCPP.
Detailed Methodological Steps:
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Sample Preparation:
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Solid Phase Extraction (SPE):
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A mixed-mode anion exchange SPE cartridge (e.g., Strata X-AW) is conditioned sequentially with methanol (B129727) and water.[10]
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The prepared urine sample is loaded onto the cartridge.
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The cartridge is washed with water to remove hydrophilic interferences.[10]
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The cartridge is dried thoroughly under vacuum.[10]
-
-
Elution and Concentration:
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The target analytes (BDCPP and d10-BDCPP) are eluted from the cartridge using a solvent such as acetonitrile (B52724) containing 5% pyrrolidine.[10]
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The eluate is concentrated to dryness under a gentle stream of nitrogen.[10]
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The dried extract is reconstituted in a small volume of an appropriate solvent mixture (e.g., 4:1 water:methanol) and filtered.[10]
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically performed on a C18 column (e.g., Kinetex XBC18) using a gradient of water and methanol.[8]
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Ionization: Atmospheric pressure chemical ionization (APCI) operating in negative ionization mode is commonly used.[6][8]
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Detection: The analytes are detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of native BDCPP to the peak area of d10-BDCPP is used for quantification against a calibration curve.
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Data Presentation: Key Analytical Parameters
The use of d10-BDCPP enables robust and sensitive method performance.
| Parameter | Typical Value | Reference(s) |
| d10-BDCPP Recovery | 72% - 90% | [3][8][9] |
| Method Detection Limit (MDL) for BDCPP | 8 - 33 pg/mL in urine | [6][9] |
| Linear Range (BDCPP) | ~194 – 194,000 pg/mL | [8] |
| Repeatability (RSD for BDCPP) | 4% - 23% | [8] |
Metabolism and Toxicological Context
While d10-BDCPP itself is an analytical tool, understanding the metabolic pathway of its parent compound, TDCPP, is essential for interpreting biomonitoring data.
Caption: Metabolic fate of TDCPP and potential mechanism of biological action.
TDCPP undergoes metabolic transformation in the body, primarily resulting in the formation of BDCPP, which is then excreted.[2] This makes BDCPP a reliable and specific biomarker for assessing TDCPP exposure.[2] Independent of this metabolic pathway, studies have shown that the parent compound TDCPP can activate several nuclear receptors, including the Pregnane X Receptor (PXR) and Farnesoid X Receptor (FXR), at micromolar concentrations.[4] This interaction represents a potential mechanism through which TDCPP exposure may lead to metabolic disruption and other adverse health effects.[4]
Conclusion
d10-BDCPP is a critical reagent for researchers in environmental health, toxicology, and epidemiology. Its use as an internal standard enables the reliable and precise quantification of the TDCPP metabolite BDCPP, providing invaluable data for assessing human exposure to a widely used flame retardant. The detailed experimental protocols and established analytical performance underscore its importance in advancing our understanding of the potential health risks associated with organophosphate flame retardants.
References
- 1. Bis(1,3-dichloro-2-propyl) Phosphate-d10 (1477495-19-4) for sale [vulcanchem.com]
- 2. Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary Metabolites of Organophosphate Flame Retardants and Their Variability in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris(1,3-dichloro-2-propyl) phosphate is a metabolism-disrupting chemical in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dioxin20xx.org [dioxin20xx.org]
